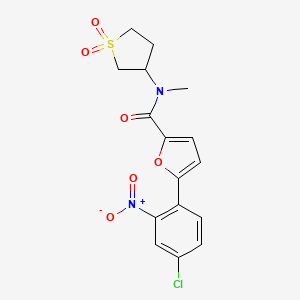

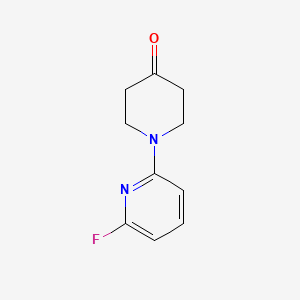

![molecular formula C18H13N3O2 B2581928 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol CAS No. 85139-11-3](/img/structure/B2581928.png)

2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is a compound that has been used in analytical chemistry. It is also known as oxine. Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a set of new class benzimidazole-derived dinuclear cobalt complexes, where one of them is “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, have been synthesized .Molecular Structure Analysis

The molecular structure of “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is characterized by the presence of the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

The compound “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” has been used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction .Physical And Chemical Properties Analysis

The molecular formula of “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is C18H13N3O2 and its molecular weight is 303.321. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Scientific Research Applications

Cytoprotective Activity

The 8-hydroxyquinoline pharmacophore scaffold, which includes “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, has been shown to possess a range of activities such as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection . It has been optimized for cytoprotective activity for its potential application in central nervous system related diseases .

Metal Chelation

8-Hydroxyquinoline derivatives, including “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, have been shown to possess metal chelation properties . This property can be utilized in various fields, including medicinal chemistry and environmental science.

Enzyme Inhibition

These compounds have also been found to inhibit certain enzymes . This property makes them valuable in the development of drugs targeting specific enzymatic pathways.

Cytotoxicity

8-Hydroxyquinoline derivatives have been found to exhibit cytotoxicity . This property is particularly useful in the field of cancer research, where cytotoxic agents are used to kill cancer cells.

Inhibition of 2OG-dependent Enzymes

2-Oxoglutarate (2OG) and iron-dependent oxygenases are considered to be promising therapeutic biotargets for various human diseases . “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” has been found to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies .

Neuroprotection

8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Future Directions

properties

IUPAC Name |

2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODXDUUPXGKMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Iminodiquinolin-8-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

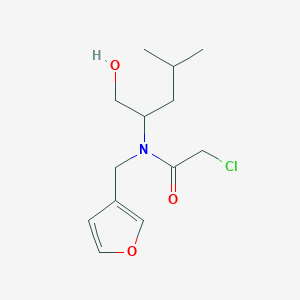

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)

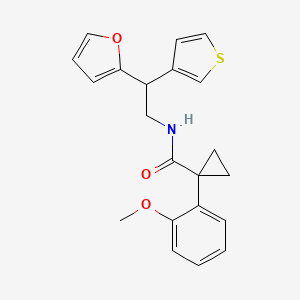

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

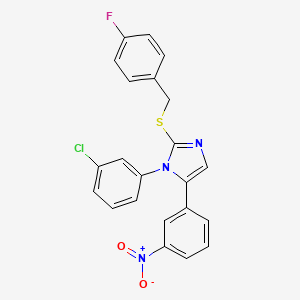

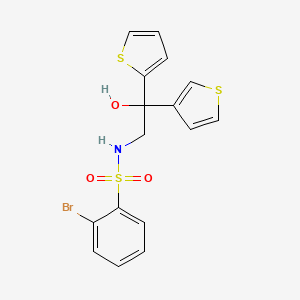

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)